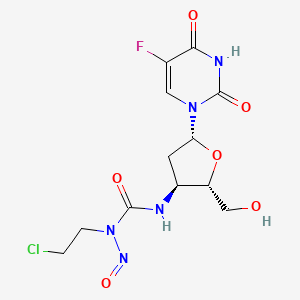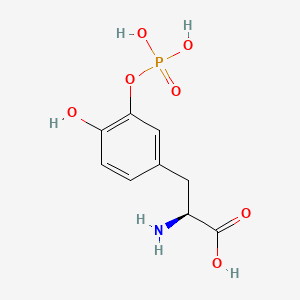
N,N-Diethyl-N'-(6-methoxy-4-methyl-8-quinolyl)hexane-1,6-diamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Diethyl-N'-(6-methoxy-4-methyl-8-quinolyl)hexane-1,6-diamine dihydrochloride is an orally active 8-aminoquinoline analog developed by the Walter Reed Army Institute of Research in collaboration with GlaxoSmithKline. It is primarily investigated for the treatment of visceral leishmaniasis, a severe form of leishmaniasis caused by protozoan parasites of the genus Leishmania .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sitamaquine dihydrochloride involves the preparation of the 8-aminoquinoline core structure. The process typically includes the following steps:
Formation of the Quinoline Core: The quinoline core is synthesized through a series of reactions involving aromatic amines and aldehydes.
Dihydrochloride Formation: The final step involves the conversion of the free base to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of sitamaquine dihydrochloride follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: N,N-Diethyl-N'-(6-methoxy-4-methyl-8-quinolyl)hexane-1,6-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products:
Oxidation Products: Quinoline N-oxides.
Reduction Products: Tetrahydroquinoline derivatives.
Substitution Products: Various substituted quinoline derivatives.
科学研究应用
N,N-Diethyl-N'-(6-methoxy-4-methyl-8-quinolyl)hexane-1,6-diamine dihydrochloride has several scientific research applications:
Chemistry: Used as a model compound for studying quinoline chemistry and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and interactions with biological macromolecules.
作用机制
The exact mechanism of action of sitamaquine dihydrochloride is not fully understood. it is believed to inhibit heme polymerase activity, leading to the accumulation of free heme, which is toxic to the parasites. This mechanism is similar to other quinoline derivatives . Additionally, sitamaquine causes morphological changes in Leishmania parasites, affecting their motility and growth .
相似化合物的比较
Primaquine: Another 8-aminoquinoline used for the treatment of malaria.
Chloroquine: A 4-aminoquinoline used for malaria treatment and prophylaxis.
Amphotericin B: An antifungal agent also used for treating leishmaniasis.
Comparison:
属性
Key on ui mechanism of action |
The mechanism of plasmodicidal action of sitamaquine is not completely understood. Like other quinoline derivatives, it is thought to inhibit heme polymerase activity. This results in accumulation of free heme, which is toxic to the parasites. |
|---|---|
CAS 编号 |
5330-29-0 |
分子式 |
C21H33N3O |
分子量 |
343.5 g/mol |
IUPAC 名称 |
N',N'-diethyl-N-(6-methoxy-4-methylquinolin-8-yl)hexane-1,6-diamine |
InChI |
InChI=1S/C21H33N3O/c1-5-24(6-2)14-10-8-7-9-12-22-20-16-18(25-4)15-19-17(3)11-13-23-21(19)20/h11,13,15-16,22H,5-10,12,14H2,1-4H3 |
InChI 键 |
RVAKDGYPIVSYEU-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCCCCNC1=CC(=CC2=C(C=CN=C12)C)OC.Cl.Cl |
规范 SMILES |
CCN(CC)CCCCCCNC1=CC(=CC2=C(C=CN=C12)C)OC |
Key on ui other cas no. |
5330-29-0 |
Pictograms |
Corrosive; Acute Toxic; Irritant |
相关CAS编号 |
5330-29-0 (di-hydrochloride) |
同义词 |
8-((6-(diethylamino)hexyl)amino)-6-methoxy-4-methylquinoline 8-(6-diethylaminohexylamino)-6-methoxy-4-methylquinoline dihydrochloride 8-aminoquinoline 8-quinolinamine N,N-diethyl-N'-(6-methoxy-4-methyl-8-quinolinyl)-1,6- hexanediamine sitamaquine WR 006026 WR 6026 WR-006026 WR-6026 WR006026 WR6026 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,9-dimethyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaene](/img/structure/B1205139.png)





![10-methyl-4-nitroso-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene](/img/structure/B1205151.png)





